2-Methyl-2,3,4,5-tetrahydro-1h-2-benzazepine
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Overview
Description
2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. The compound’s structure consists of a benzene ring fused to an azepine ring, with a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine can be achieved through various methods. One common approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method provides a straightforward route to the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, modulating neuronal activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzazepine: Similar structure but with different substitution patterns.
3-Benzazepine: Another isomer with distinct biological activities.
Tolvaptan: A benzazepine derivative used as a medication for hyponatremia.
Uniqueness
2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
188570-15-2 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-methyl-1,3,4,5-tetrahydro-2-benzazepine |
InChI |
InChI=1S/C11H15N/c1-12-8-4-7-10-5-2-3-6-11(10)9-12/h2-3,5-6H,4,7-9H2,1H3 |
InChI Key |
WYXGDJDZARDNJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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